

PI5P4Ks-IN-2 vs NIH-12848 and NCT-504 for PI5P4Ky inhibition

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Compound of Interest

Compound Name: **PI5P4Ks-IN-2**

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An Objective Comparison of **PI5P4Ks-IN-2**, NIH-12848, and NCT-504 for PI5P4Ky Inhibition

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical step in phosphoinositide signaling pathways.^[1] These pathways are integral to numerous cellular processes, including cell growth, proliferation, survival, and membrane trafficking.^{[1][2]} The PI5P4K family comprises three isoforms: PI5P4K α , PI5P4K β , and PI5P4K γ .^[1] Dysregulation of PI5P4K activity, particularly the gamma isoform (PI5P4K γ), has been implicated in various diseases, including cancer, neurodegenerative disorders like Huntington's disease, and immunological conditions.^{[2][3][4]} This makes PI5P4K γ an attractive therapeutic target.

The development of potent and selective inhibitors is crucial for elucidating the specific functions of PI5P4K γ and for validating its therapeutic potential. This guide provides a detailed, objective comparison of three selective, non-ATP-competitive inhibitors of PI5P4K γ : **PI5P4Ks-IN-2**, NIH-12848, and NCT-504. The comparison is based on available experimental data on their potency, selectivity, and mechanism of action.

Quantitative Data Presentation

The inhibitory activity, binding affinity, and selectivity of **PI5P4Ks-IN-2**, NIH-12848, and NCT-504 have been characterized through various biochemical assays. The following tables

summarize the key quantitative data for each inhibitor.

Table 1: Inhibitor Potency against PI5P4Ky

Inhibitor	Assay Type	pIC50	IC50 (μM)	K _i (nM)	K _d (nM)	Reference(s)
PI5P4Ks-IN-2	ADP-Glo	6.2	~0.63	68	-	[5]
NIH-12848	Radiometric	-	~1 - 3.3	-	-	[6][7]
NCT-504	³² P-ATP/PI5P Incorporation	-	15.8 - 16	-	354	[7][8][9][10]

Table 2: Inhibitor Selectivity against PI5P4K Isoforms

Inhibitor	Target Isoform	pIC50	IC50 (μM)	K _i (nM)	Comments	References
PI5P4Ks-IN-2	PI5P4K α	<4.3	>30	-	Highly selective for γ isoform.	[5]
PI5P4K β	<4.6	>30	>30,000	[5]		
NIH-12848	PI5P4K α	-	>100	-	Highly selective for γ isoform; no inhibition observed at 100 μ M.	[6][11]
PI5P4K β	-	>100	-	[6][11]		
NCT-504	PI5P4K α	-	50 - 100	-	Weakly inhibits PI5P4K α .	[9][10][12]
PI5P4K β	-	>50	-		Does not significantly inhibit PI5P4K β .	[9][10][12]

Comparative Analysis

Potency

Based on the available data, **PI5P4Ks-IN-2** demonstrates the highest potency against PI5P4K γ , with a pIC50 of 6.2 and a K_i value of 68 nM.[5] NIH-12848 follows with an IC50 in the low micromolar range (~1-3.3 μ M).[6] NCT-504 is the least potent of the three, with a reported IC50 of approximately 16 μ M.[8][9]

Selectivity

All three compounds exhibit selectivity for the PI5P4Ky isoform.

- **PI5P4Ks-IN-2** and NIH-12848 are highly selective, showing minimal to no activity against PI5P4K α and PI5P4K β at high concentrations.[5][6][11] **PI5P4Ks-IN-2** has a K_i for PI5P4K β that is over 440 times higher than for PI5P4Ky.[5]
- NCT-504 is also selective for PI5P4Ky over a panel of 442 other kinases.[8][12] However, it shows some weak inhibition of PI5P4K α at concentrations between 50 and 100 μ M.[9][10]

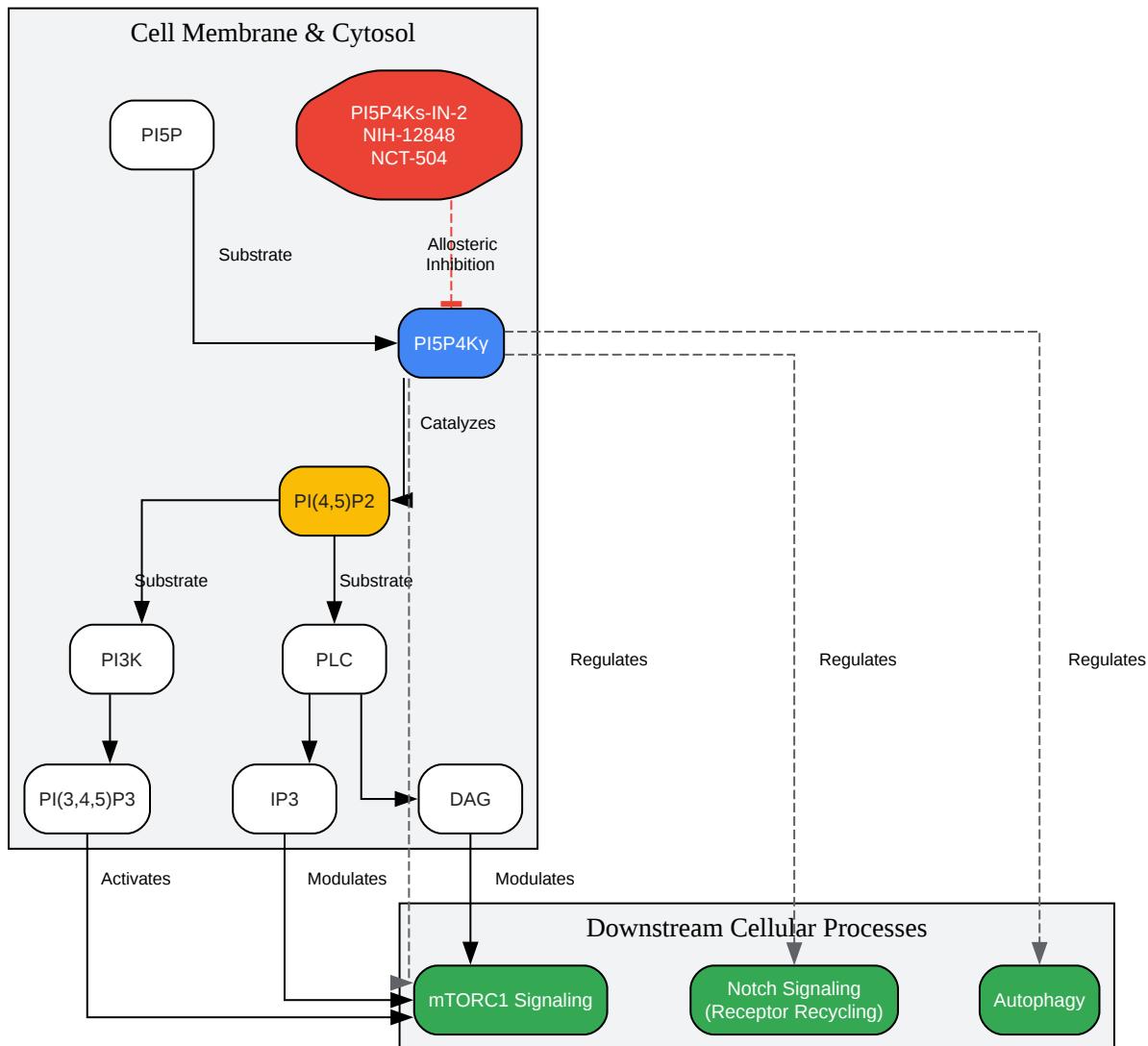
Mechanism of Action

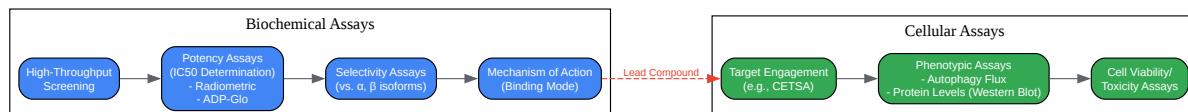
A key advantage of these inhibitors is their non-ATP-competitive binding mode, which can enhance selectivity and reduce off-target effects compared to traditional kinase inhibitors that target the highly conserved ATP-binding pocket.

- **PI5P4Ks-IN-2** and NIH-12848 are characterized as allosteric, non-ATP-competitive inhibitors.[4][7] The crystal structure of PI5P4Ky in complex with a compound from the same chemotype as NIH-12848 confirmed an allosteric binding mode, engaging a putative lipid interaction site approximately 18 \AA from the ATP pocket.[4][7]
- NCT-504 is also described as a selective allosteric inhibitor.[9] Studies have shown that it does not impair the intrinsic ATP-hydrolytic activity of PI5P4Ky in the absence of the PI5P substrate, which supports an allosteric mechanism.[9][10]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer context for the function of PI5P4Ky and the methods used to characterize its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.





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